PNP Inhibition Potency: Picomolar Ki vs. Micromolar Competitor Activity
Forodesine demonstrates a unique picomolar binding affinity for its primary target, purine nucleoside phosphorylase (PNP), with a human PNP Ki of 72 pM . This is in stark contrast to older purine nucleoside analogs like cladribine, which was used as a PNP inhibitor control and exhibits a Ki of 76,000,000 pM (76 µM) and an IC50 of 154 µM against the same target . This represents a more than one-million-fold difference in binding affinity. Other common comparators like pentostatin target adenosine deaminase (ADA) with a Ki of 2.5 pM, but show no relevant activity against PNP .
| Evidence Dimension | PNP Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Human PNP Ki = 72 pM; Bovine PNP Ki = 23 pM |
| Comparator Or Baseline | Cladribine: Human PNP Ki = 76,000,000 pM (76 µM) |
| Quantified Difference | Forodesine's binding affinity is >1,000,000-fold higher than cladribine's for PNP. |
| Conditions | Enzymatic assays using purified human and bovine PNP [REFS-1, REFS-2]. |
Why This Matters
This vast difference in target affinity makes forodesine the only suitable tool for studying the specific downstream effects of near-complete PNP inhibition, a condition other PNAs cannot replicate.
